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A Mechanistic Showdown: Aryl Sulfoxides vs.
Aryl Sulfones in Synthesis

A deep dive into the reactivity and synthetic applications of aryl sulfoxides and aryl sulfones,
this guide offers a comparative analysis of two cornerstone reactions: the Pummerer
rearrangement and the Julia-Kocienski olefination. We present a side-by-side look at their
mechanisms, stereoselectivity, and practical applications, supported by experimental data and
detailed protocols to inform synthetic strategy for researchers, scientists, and drug
development professionals.

Aryl sulfoxides and aryl sulfones are two classes of organosulfur compounds that serve as
versatile intermediates in organic synthesis. The subtle difference in the oxidation state of the
sulfur atom—one oxygen atom in sulfoxides versus two in sulfones—imparts distinct electronic
properties and reactivity, leading to divergent synthetic pathways. This guide explores the
mechanistic nuances of reactions involving these functional groups, focusing on the Pummerer
rearrangement for aryl sulfoxides and the Julia-Kocienski olefination for aryl sulfones as
archetypal examples.

At a Glance: Key Differences in Reactivity
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Feature

Aryl Sulfoxides (Pummerer
Rearrangement)

Aryl Sulfones (Julia-
Kocienski Olefination)

Sulfur Oxidation State

+2

+4

Key Transformation

Rearrangement to an a-
acyloxy thioether.[1][2][3][4]

Olefination of carbonyls to form
alkenes.[5][6][7]

Nature of Intermediate

Electrophilic thionium ion.[1][2]

Nucleophilic carbanion

stabilized by the sulfone.[5]

Typical Reagents

Acetic anhydride, TFAA,
TMSOTf.[1]

Strong base (e.g., KHMDS,
LDA), aldehyde/ketone.[5][8]

Primary Product

Functionalized sulfide.

Alkene.[7]

Stereocontrol

Can be achieved with chiral

auxiliaries or specific reagents.

High E-selectivity is often
observed, influenced by the

sulfone, base, and solvent.[7]

[8]

The Pummerer Rearrangement: Unlocking the
Reactivity of Aryl Sulfoxides

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one a-

hydrogen.[2][4] In the presence of an activating agent, typically a carboxylic anhydride like

acetic anhydride, the sulfoxide undergoes a rearrangement to form an a-acyloxy thioether.[1][2]

Mechanistic Pathway

The reaction is initiated by the acylation of the sulfoxide oxygen by the anhydride, which

generates an acyloxysulfonium ion. A base, such as the acetate ion byproduct, then abstracts

an a-proton to form a sulfur ylide. Subsequent elimination of the acyloxy group and

intramolecular rearrangement leads to the formation of a key electrophilic intermediate, a

thionium ion. Finally, nucleophilic attack by the acyloxy group on the thionium ion affords the a-

acyloxy thioether product.[1][2]
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Caption: Mechanism of the Pummerer Rearrangement.

Stereoselectivity

Achieving stereocontrol in the Pummerer rearrangement can be challenging due to the
formation of the achiral thionium ion intermediate. However, asymmetric Pummerer reactions
have been developed using chiral sulfoxides, often with a chiral auxiliary attached to the
sulfoxide, to induce facial selectivity in the nucleophilic attack on the thionium ion. The choice
of activating agent and reaction conditions can also influence the degree of stereoselectivity.

The Julia-Kocienski Olefination: A Powerful Tool for
Alkene Synthesis from Aryl Sulfones

In contrast to the electrophilic nature of the intermediate in the Pummerer rearrangement, the
Julia-Kocienski olefination utilizes the ability of the sulfone group to stabilize an adjacent
carbanion.[5] This reaction provides a highly efficient and often stereoselective method for the
synthesis of alkenes from aryl sulfones and carbonyl compounds.[5][7]

Mechanistic Pathway
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The reaction begins with the deprotonation of the a-carbon of the aryl sulfone with a strong
base, such as potassium hexamethyldisilazide (KHMDS), to generate a sulfonyl-stabilized
carbanion. This carbanion then adds to an aldehyde or ketone to form a (3-alkoxy sulfone. In
the modified Julia-Kocienski protocol, the use of specific heteroaryl sulfones (e.g.,
benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones) facilitates a spontaneous Smiles
rearrangement. This is followed by the elimination of sulfur dioxide and the heteroaryl oxide to
furnish the alkene product.[5][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [mechanistic comparison of reactions involving aryl
sulfoxides and aryl sulfones]. BenchChem, [2025]. [Online PDF]. Available at:
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involving-aryl-sulfoxides-and-aryl-sulfones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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